molecular formula C13H24O B14197107 2-Methyldodec-11-YN-2-OL CAS No. 832726-67-7

2-Methyldodec-11-YN-2-OL

Cat. No.: B14197107
CAS No.: 832726-67-7
M. Wt: 196.33 g/mol
InChI Key: DPRVPGBLOBJWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on nomenclature, the target compound likely features a tertiary alcohol at the second carbon, a methyl branch, and a triple bond at position 11 (denoted by "YN"). This combination of functional groups and unsaturated bonds would influence its reactivity, solubility, and physical properties compared to similar molecules.

Properties

CAS No.

832726-67-7

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2-methyldodec-11-yn-2-ol

InChI

InChI=1S/C13H24O/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h1,14H,5-12H2,2-3H3

InChI Key

DPRVPGBLOBJWKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCCCC#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyldodec-11-YN-2-OL typically involves the alkylation of propargyl alcohol with a suitable alkyl halide under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the propargyl alcohol, followed by the addition of an alkyl halide to form the desired product. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Methyldodec-11-YN-2-OL may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(I) iodide (CuI) can enhance the reaction efficiency and selectivity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Methyldodec-11-YN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of 2-Methyldodec-11-yn-2-ol and its derivatives. A study demonstrated that compounds similar to 2-Methyldodec-11-yn-2-ol exhibited significant inhibition of nitric oxide (NO) production in cell lines exposed to lipopolysaccharides (LPS), indicating their potential as therapeutic agents for inflammatory diseases. The compound's structure allows for interaction with key signaling pathways involved in inflammation, such as the MAPK and NF-κB pathways .

Cytotoxic Activity
In vitro studies have shown that 2-Methyldodec-11-yn-2-ol can induce cytotoxic effects against various cancer cell lines. For instance, it has been reported to affect HepG2 liver cancer cells with an IC50 value indicating effective cytotoxicity . Such findings suggest its potential role in developing anticancer therapies.

Materials Science

Synthesis of Functional Materials
The compound is utilized in the synthesis of advanced materials, particularly those requiring specific functional groups for enhanced properties. Its alkyne functional group enables it to participate in click chemistry reactions, which are pivotal in creating polymers and nanomaterials with tailored functionalities . This application is particularly relevant in developing drug delivery systems and smart materials.

Magnetic Nanoantioxidants
Recent advancements have explored the incorporation of 2-Methyldodec-11-yn-2-ol into magnetic nanoantioxidants designed to improve radical trapping efficiency. These materials have applications in biomedical fields, particularly in targeting oxidative stress-related conditions .

Biochemical Applications

Bioactive Compound Research
The compound has been investigated for its bioactive properties derived from natural sources. It has been noted that compounds similar to 2-Methyldodec-11-yn-2-ol exhibit significant biological activities, including antimicrobial and antioxidant effects . This positions it as a candidate for further exploration in nutraceuticals and functional foods.

Case Studies

Study Focus Area Findings
Study on Anti-inflammatory Activity Medicinal ChemistryDemonstrated significant inhibition of NO production in RAW 264.7 cells.
Cytotoxicity Analysis Cancer ResearchShowed effective cytotoxicity against HepG2 cells with an IC50 of 2.57 µM.
Synthesis of Magnetic Nanoantioxidants Materials ScienceImproved radical trapping efficiency using derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-Methyldodec-11-YN-2-OL involves its interaction with various molecular targets through its hydroxyl and alkyne groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-11-dodecen-2-ol (CAS 34386-60-2)

  • Molecular Formula : C₁₃H₂₆O
  • Molecular Mass : 198.35 g/mol
  • Boiling Point : 130°C at 10 Torr
  • Functional Groups : Tertiary alcohol, terminal double bond (C11).
  • The tertiary alcohol enhances steric hindrance, limiting nucleophilic substitution reactions compared to primary/secondary alcohols.

Methyl 11-hydroxyundec-2-enoate (CAS 65716-47-4)

  • Molecular Formula : Likely C₁₂H₂₀O₃ (estimated).
  • Functional Groups : Ester (C1), secondary alcohol (C11), double bond (C2).
  • Key Differences :
    • The ester group increases polarity and susceptibility to hydrolysis compared to tertiary alcohols.
    • The secondary alcohol at C11 offers different hydrogen-bonding capabilities and acidity (pKa ~16–18) versus tertiary alcohols (pKa ~19–20).

Table 1. Comparative Properties of Analogs

Property 2-Methyl-11-dodecen-2-OL Methyl 11-hydroxyundec-2-enoate
Molecular Formula C₁₃H₂₆O C₁₂H₂₀O₃ (estimated)
Molecular Mass (g/mol) 198.35 ~212 (estimated)
Boiling Point 130°C @ 10 Torr Not reported
Key Functional Groups Tertiary alcohol, C11 double bond Ester, secondary alcohol, C2 double bond
Reactivity Sterically hindered alcohol Hydrolysis-prone ester

Research Findings and Implications

Impact of Unsaturation :

  • A triple bond (YN) in the target compound would increase molecular linearity and rigidity compared to the double bond (EN) in 2-Methyl-11-dodecen-2-ol. This could elevate boiling points due to stronger London dispersion forces .
  • Triple bonds also enhance electrophilic reactivity (e.g., in hydrogenation or cycloaddition reactions) compared to double bonds.

Functional Group Effects: Tertiary alcohols (as in 2-Methyl-11-dodecen-2-ol) exhibit lower solubility in polar solvents than esters (as in methyl 11-hydroxyundec-2-enoate) due to reduced hydrogen-bonding capacity . Esters are more reactive in nucleophilic acyl substitution, whereas tertiary alcohols are prone to elimination under acidic conditions.

Synthetic Applications: The terminal unsaturation in 2-Methyl-11-dodecen-2-ol makes it a candidate for polymerization or cross-coupling reactions, whereas the ester in methyl 11-hydroxyundec-2-enoate could serve as a precursor for fatty acid derivatives .

Biological Activity

2-Methyldodec-11-YN-2-OL, a compound with the molecular formula C13H26OC_{13}H_{26}O, is notable for its unique structural features, including a terminal alkyne and a hydroxyl group. This compound has garnered interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of 2-Methyldodec-11-YN-2-OL.

The compound is characterized by:

  • Molecular Weight : 198.35 g/mol
  • CAS Number : 118672
  • Structure : The presence of a triple bond and a hydroxyl group contributes to its reactivity and biological properties.

Anti-inflammatory Properties

Research indicates that 2-Methyldodec-11-YN-2-OL exhibits significant anti-inflammatory effects. A study highlighted its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The compound's IC50 value was determined to be approximately 28 µM, indicating effective inhibition at relatively low concentrations .

Antimicrobial Activity

Preliminary studies have shown that 2-Methyldodec-11-YN-2-OL possesses antimicrobial properties against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects.

The biological activity of 2-Methyldodec-11-YN-2-OL can be attributed to its interaction with cellular membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting the function of membrane-bound proteins. This mechanism may explain its anti-inflammatory and antimicrobial effects by modulating cellular signaling pathways related to inflammation and infection response .

Study on Inhibition of NO Production

In a controlled laboratory setting, researchers evaluated the effects of 2-Methyldodec-11-YN-2-OL on RAW 264.7 macrophage cells stimulated with LPS. The results indicated a dose-dependent decrease in NO production, with significant reductions observed at concentrations as low as 10 µM.

Concentration (µM)NO Production (%)
0100
1065
2045
4028

This study underscores the compound's potential as an anti-inflammatory agent .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial properties of 2-Methyldodec-11-YN-2-OL against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli70
Pseudomonas aeruginosa100

These findings suggest that the compound has varying levels of efficacy against different bacterial pathogens, highlighting its potential use in developing antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.